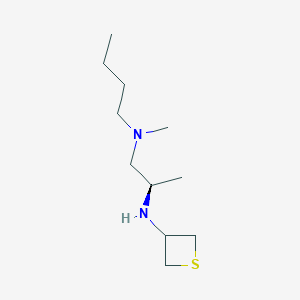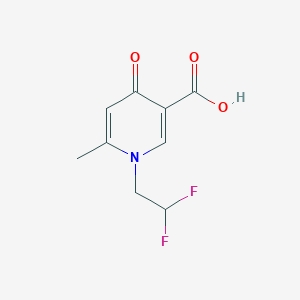
6-Bromo-3-(trifluoromethyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(trifluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H2BrF3N2 It is a derivative of picolinonitrile, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)picolinonitrile typically involves the bromination of 3-(trifluoromethyl)picolinonitrile. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the areas of cancer and infectious diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)picolinonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)picolinonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-3-(trifluoromethyl)picolinonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
6-Bromo-2-(trifluoromethyl)picolinonitrile: Positional isomer with the trifluoromethyl group at a different location on the pyridine ring.
Uniqueness
6-Bromo-3-(trifluoromethyl)picolinonitrile is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C7H2BrF3N2 |
|---|---|
Poids moléculaire |
251.00 g/mol |
Nom IUPAC |
6-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H |
Clé InChI |
SVQMGTJREAEUBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13014401.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)



![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)
